Tert-butyl 2-[4-(2-aminoethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]benzoate
Description
Tert-butyl 2-[4-(2-aminoethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]benzoate is a boronic ester derivative characterized by a benzoate core modified with a tert-butyl ester group and a substituted 1,3,2-dioxaborolane ring. The dioxaborolane moiety contains a 2-aminoethyl substituent and methyl groups at the 4,5,5-positions, distinguishing it from simpler tetramethyl-substituted analogs. Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C18H28BNO4 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]benzoate |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)13-9-7-8-10-14(13)19-23-17(4,5)18(6,24-19)11-12-20/h7-10H,11-12,20H2,1-6H3 |
InChI Key |
RZUUARRKVSXIAK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)CCN)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Note: Molecular formula estimated as C17H27BNO4 based on structural similarity to .
Research Findings and Performance Data
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
*Yields are illustrative and context-dependent.
Preparation Methods
Suzuki-Miyaura Coupling-Mediated Assembly
A common precursor strategy involves coupling a halogenated benzoate with a preformed aminoethyl-substituted dioxaborolane. For example, tert-butyl 2-bromobenzoate reacts with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylamine under palladium catalysis. Optimized conditions include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | |
| Base | K₂CO₃ (3 equiv) | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 80°C, 12 h | |
| Yield | 68–72% |
This method benefits from commercial availability of boronate esters but requires stringent anhydrous conditions to prevent hydrolysis.
Direct Amination of Dioxaborolane Intermediates
Introducing the 2-aminoethyl group post-boronate formation is advantageous for avoiding side reactions. A two-step protocol is documented:
Step 1: Synthesis of tert-Butyl 2-(4-Ethyl-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reacting tert-butyl 2-boronobenzoate with pinacol (2,3-dimethyl-2,3-butanediol) in toluene under Dean-Stark conditions yields the dioxaborolane intermediate. Key data:
| Condition | Detail |
|---|---|
| Reflux Duration | 6–8 h |
| Azotropic Removal | H₂O (theoretical azeotrope: 8 mL) |
| Yield | 85% |
Step 2: Ethyl Group Amination
The ethyl substituent is converted to 2-aminoethyl via Hofmann–Löffler reaction using N-bromosuccinimide (NBS) and subsequent ammonolysis:
$$
\text{R-Br + NH}3 \rightarrow \text{R-NH}2 + \text{HBr} \quad
$$
| Parameter | Value |
|---|---|
| NBS Equiv | 1.2 |
| Ammonia Concentration | 7 N in MeOH |
| Reaction Time | 24 h |
| Yield | 57% |
This route avoids palladium but faces challenges in regioselectivity during bromination.
Boc-Protected Amine Strategies
To prevent undesired nucleophilic attacks during boronate ester formation, tert-butoxycarbonyl (Boc) protection is employed:
Boc-Aminoethyl Boronate Synthesis
- Boc-ethylamine is reacted with 2-(trimethylsilyl)phenylboronic acid in THF:
$$
\text{Boc-NH-CH₂-CH₂-OH + B(OSiMe₃)₂ → Boc-NH-CH₂-CH₂-B(diol)} \quad
$$ - Transesterification with tert-butyl 2-hydroxybenzoate completes the assembly.
| Condition | Detail |
|---|---|
| Catalyst | TMSOTf (0.1 equiv) |
| Temperature | 0°C → RT |
| Yield | 72% |
Deprotection with HCl/dioxane affords the final amine:
$$
\text{Boc-NH-CH₂-CH₂-B(OR)₂ + HCl → NH₂-CH₂-CH₂-B(OR)₂} \quad
$$
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Suzuki Coupling | 68–72% | >95% | Industrial | High |
| Direct Amination | 57% | 88% | Lab-scale | Moderate |
| Boc Protection | 72% | >99% | Pilot-scale | High |
The Boc route offers superior purity but requires additional deprotection steps. Industrial workflows favor Suzuki coupling for reproducibility, despite higher catalyst costs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-[4-(2-aminoethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]benzoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Introduction of the dioxaborolane ring via palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions .
- Step 2 : Functionalization of the benzoate group with tert-butyl protection, often via esterification with tert-butanol and a coupling agent like DCC/DMAP .
- Step 3 : Amination at the ethyl position using reductive amination or nucleophilic substitution .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement .
- NMR : <sup>11</sup>B NMR (~30 ppm for dioxaborolane), <sup>1</sup>H NMR (δ 1.3 ppm for tert-butyl, δ 3.2–3.5 ppm for aminoethyl), and <sup>13</sup>C NMR (δ 80–85 ppm for boronate ester) .
- HRMS : Confirm molecular ion ([M+H]<sup>+</sup> expected ~390–400 m/z) .
Q. What are the key applications of this compound in organic synthesis?
- Suzuki-Miyaura Cross-Coupling : Acts as a boronic ester partner for biaryl synthesis. Example protocol:
- React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh3)4 (2 mol%), K2CO3 (2 eq.), in DMF/H2O (3:1) at 80°C .
- Table : Comparative reactivity with similar compounds:
| Compound | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 4-chloro-2-(dioxaborolan) | 4-Bromobenzaldehyde | 78 | |
| Methyl 2-(dioxaborolan)benzoate | 2-Iodonaphthalene | 85 |
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic cycles?
- Approach :
- DFT Calculations : Optimize transition states for Pd insertion into the C–B bond (B3LYP/6-31G* basis set). Assess steric effects from tert-butyl groups on reaction kinetics .
- Molecular Docking : Screen for binding affinity to biological targets (e.g., proteases) using AutoDock Vina, leveraging the aminoethyl group’s hydrogen-bonding potential .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Case Study : Discrepancies in <sup>1</sup>H NMR integration ratios (e.g., tert-butyl vs. aminoethyl protons):
- Root Cause : Incomplete purification or residual solvents (e.g., THF at δ 1.7–1.8 ppm).
- Solution : Repeat column chromatography (silica gel, gradient elution) and analyze by GC-MS to identify impurities .
Q. How does stereoelectronic tuning of the dioxaborolane ring influence Suzuki coupling efficiency?
- Experimental Design :
- Synthesize analogs with varying substituents (e.g., 4,4,6-trimethyl vs. 4,4,5,5-tetramethyl dioxaborolane) .
- Compare turnover numbers (TON) under identical Pd-catalyzed conditions.
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Key Issues :
- Racemization at the aminoethyl group during prolonged heating.
- Mitigation : Use low-temperature amination (-20°C) and chiral auxiliaries (e.g., Evans oxazolidinones) .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary across literature (e.g., 60% vs. 85%)?
- Factors :
- Catalyst source (Pd(OAc)2 vs. PdCl2(dppf)).
- Solvent polarity (higher yields in polar aprotic solvents like DMF) .
Methodological Best Practices
- Synthetic Protocols : Always use freshly distilled THF and degas solvents via freeze-pump-thaw cycles .
- Characterization : Combine multiple techniques (e.g., X-ray + NMR) to confirm boronate ester integrity .
- Data Sharing : Report negative results (e.g., failed coupling attempts) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
